molecular formula C10H10O4 B3381824 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid CAS No. 274910-20-2

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

Cat. No.: B3381824
CAS No.: 274910-20-2
M. Wt: 194.18 g/mol
InChI Key: DMEIBRDMHJJSKZ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic acid is an organic compound that belongs to the class of benzodioxanes It is characterized by a benzodioxane ring structure, which is a fused ring system consisting of a benzene ring and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid typically involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the benzodioxane ring. This intermediate can then be further functionalized to introduce the acetic acid moiety. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzodioxane ring to a more saturated form.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzodioxane ring.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxane ring structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of cholinesterase enzymes can result in increased levels of acetylcholine, which has implications for neurological function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)acetic acid is unique due to the presence of both the benzodioxane ring and the acetic acid moiety. This combination allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its simpler analogs.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)6-7-2-1-3-8-10(7)14-5-4-13-8/h1-3H,4-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEIBRDMHJJSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501272584
Record name 2,3-Dihydro-1,4-benzodioxin-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274910-20-2
Record name 2,3-Dihydro-1,4-benzodioxin-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274910-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxin-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a solution of 5-hydroxymethyl-1,4-benzodioxan (8.0 g, 48 mmol) in dichloromethane (200 mL) was added two droplets of N,N-dimethylformamide and thionyl chloride (5.0 mL, 68 mmol) at room temperature. After the resulting solution was boiled under reflux for 1 h and subsequently cooled to room temperature water (100 mL) was added. The phases were separated and the organic phase was dried (MgSO4) and the solvents evaporated in vacuo. A solution of the remaining oil (8.5 g, 46 mmol) was added to a mixture of sodium cyanide (5.0 g, 102 mmol) and N,N-dimethylformamide (100 mL) at room temperature. After stirring for 16 h at room temperature ice was added and the resulting slurry was extracted with diethyl ether (2×250 mL). The collected organic phases were washed with saturated calcium chloride, dried (Na2SO4) and the solvents were evaporated in vacuo. A mixture of the remaining oil (6.0 g, 34 mmol), ethanol (200 mL), sodium hydroxide (6.0 g) and water (6 mL) was boiled under reflux for 16 h. After evaporation of the solvents in vacuo, water (200 mL) was added and the resulting slurry was extracted with diethyl ether (2×200 mL). The collected organic phases were washed with brine, dried (Na2SO4) and the solvents were evaporated in vacuo affording 4.0 g (43%) of the title compound as an oil: 1H NMR (CDCl3) δ 3.65 (s, 2H), 4.15-4.30 (m, 4H), 6.70-6.85 (m, 3H).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
oil
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
oil
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid
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Reactant of Route 5
2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid
Reactant of Route 6
2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetic acid

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